Cas no 510772-86-8 (2,6-Difluoroterephthalonitrile)

2,6-Difluoroterephthalonitrile structure
510772-86-8 structure
商品名:2,6-Difluoroterephthalonitrile
CAS番号:510772-86-8
MF:C8H2F2N2
メガワット:164.111688137054
CID:874186
PubChem ID:19362283

2,6-Difluoroterephthalonitrile 化学的及び物理的性質

名前と識別子

    • 1,4-Benzenedicarbonitrile,2,6-difluoro-(9CI)
    • 2,6-Difluoroterephthalonitrile
    • 2,6-difluorobenzene-1,4-dicarbonitrile
    • D74767
    • 510772-86-8
    • SCHEMBL6649045
    • AS-83016
    • DB-226877
    • CS-0088971
    • インチ: InChI=1S/C8H2F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H
    • InChIKey: BSASUJKIZLQYFI-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1F)C#N)F)C#N

計算された属性

  • せいみつぶんしりょう: 164.01860440g/mol
  • どういたいしつりょう: 164.01860440g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2,6-Difluoroterephthalonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019149928-25g
2,6-Difluoroterephthalonitrile
510772-86-8 97%
25g
$2050.20 2023-09-01
Ambeed
A497558-250mg
2,6-Difluoroterephthalonitrile
510772-86-8 97%
250mg
$42.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1159611-5g
2,6-Difluoroterephthalonitrile
510772-86-8 98%
5g
¥7384.00 2024-05-11
A2B Chem LLC
AG37031-1g
2,6-Difluoroterephthalonitrile
510772-86-8 95%
1g
$112.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4793-250mg
1,4-Benzenedicarbonitrile, 2,6-difluoro-
510772-86-8 95%
250mg
¥444.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4793-1g
1,4-Benzenedicarbonitrile, 2,6-difluoro-
510772-86-8 95%
1g
¥1050.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4793-25g
1,4-Benzenedicarbonitrile, 2,6-difluoro-
510772-86-8 95%
25g
¥11246.0 2024-04-18
Ambeed
A497558-1g
2,6-Difluoroterephthalonitrile
510772-86-8 97%
1g
$166.0 2025-02-20
Alichem
A019149928-5g
2,6-Difluoroterephthalonitrile
510772-86-8 97%
5g
$795.96 2023-09-01
Alichem
A019149928-10g
2,6-Difluoroterephthalonitrile
510772-86-8 97%
10g
$1218.06 2023-09-01

2,6-Difluoroterephthalonitrile 関連文献

2,6-Difluoroterephthalonitrileに関する追加情報

Introduction to 2,6-Difluoroterephthalonitrile (CAS No. 510772-86-8)

2,6-Difluoroterephthalonitrile (CAS No. 510772-86-8) is a fluorinated aromatic nitrile derivative that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile chemical properties and potential applications. This compound, characterized by its two fluorine atoms substituting at the 2 and 6 positions of the terephthalic acid backbone, exhibits unique reactivity and stability that make it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms not only enhances the electronic properties of the molecule but also influences its biological activity, making it a promising candidate for drug development and advanced material synthesis.

The structure of 2,6-Difluoroterephthalonitrile consists of a benzene ring with two nitrile groups (-CN) at the 1 and 4 positions, and two fluorine atoms at the 2 and 6 positions. This specific arrangement imparts a high degree of rigidity to the molecule, which is advantageous in designing stable and functionalized compounds. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity of the nitrile groups and other functional sites on the aromatic ring. This feature has been exploited in various synthetic pathways to introduce additional functional groups or to enhance the binding affinity of the compound towards biological targets.

In recent years, 2,6-Difluoroterephthalonitrile has been extensively studied for its potential applications in pharmaceuticals. The fluorinated aromatic core is a common motif in many bioactive molecules, where fluorine atoms play a crucial role in improving metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, research has demonstrated that fluorinated nitriles can act as key intermediates in the synthesis of kinase inhibitors, which are widely used in treating cancers and inflammatory diseases. The electron-withdrawing nature of the nitrile group combined with the electron-deficient aromatic system created by fluorination makes 2,6-Difluoroterephthalonitrile an ideal precursor for such applications.

One of the most compelling aspects of 2,6-Difluoroterephthalonitrile is its utility in polymer science. Fluorinated aromatic compounds are known for their thermal stability, chemical resistance, and unique electronic properties, making them suitable for high-performance materials. Researchers have explored its use in developing advanced polymers for applications such as organic electronics, liquid crystal displays (LCDs), and photovoltaic cells. The incorporation of fluorine atoms into the polymer backbone enhances its mechanical strength and resistance to environmental degradation, which are critical factors for long-term performance in these applications.

The synthesis of 2,6-Difluoroterephthalonitrile typically involves multi-step organic reactions starting from commercially available precursors such as terephthalic acid or its derivatives. The introduction of fluorine atoms can be achieved through halogen exchange reactions or direct fluorination methods using appropriate reagents. For example, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace hydrogen atoms with fluorine under controlled conditions. Recent advancements in catalytic systems have made these reactions more efficient and selective, allowing for higher yields and reduced byproduct formation.

In terms of biological activity, 2,6-Difluoroterephthalonitrile has shown promise as a scaffold for drug discovery. Its structural features allow for easy modifications to introduce additional pharmacophores or to optimize specific interactions with biological targets. For instance, studies have investigated its potential as an intermediate in synthesizing small-molecule inhibitors targeting enzymes involved in bacterial infections. The presence of both nitrile groups and fluorine atoms provides multiple sites for functionalization, enabling researchers to fine-tune the compound's properties for specific therapeutic applications.

The electronic properties of 2,6-Difluoroterephthalonitrile also make it an interesting candidate for materials science applications. Fluorinated aromatic compounds often exhibit high charge transport capabilities due to their conjugated π-system and electron-withdrawing substituents. This has led to their use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its incorporation into polymer blends to improve charge mobility and device performance. The rigidity introduced by the nitrile groups further enhances structural integrity while maintaining electronic conductivity.

From an industrial perspective, 2 ,6 - Difluoro terephthalonitrile is valued for its role as a key intermediate in large-scale chemical synthesis. Its stability under various reaction conditions makes it suitable for batch processing in pharmaceutical manufacturing facilities. Additionally ,the demand for high-purity compounds with specific functional groups continues to drive research into optimizing synthetic routes . Continuous flow chemistry ,a modern approach to chemical synthesis ,has been applied to improve efficiency and scalability when producing this compound . p> < p > Another area where CAS No .510772-86-8 plays an important role is agrochemicals .Fluoro -substituted compounds are widely used as active ingredients in pesticides due to their enhanced bioavailability .and environmental persistence .While not directly related ,the principles behind using this compound highlight how chemical modifications can lead to improved agricultural practices . p> < p > Looking ahead ,the future prospects for CAS No .510772-86-8 are exciting given ongoing research into new applications .One emerging field is energy storage technologies ,where advanced polymers derived from this compound could contribute towards more efficient batteries .The growing need for sustainable energy solutions underscores how fundamental research into basic chemicals like this one can lead to impactful innovations across multiple industries . p> < p > In conclusion, 2 ,6 - Difluoro terephthalonitrile ( CAS No .510772-86-8 ) is a versatile compound with significant potential across pharmaceuticals ,materials science ,and industrial chemistry .Its unique structural features offer opportunities for innovation through both academic research and commercial development .As our understanding of its properties continues to grow so too will its importance as a building block for next-generation technologies . p>

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